molecular formula C13H9F3N2OS B12340190 3-(Phenylthio)-5-(trifluoromethyl)picolinamide

3-(Phenylthio)-5-(trifluoromethyl)picolinamide

Katalognummer: B12340190
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: GGZHXJIJXOVYJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Phenylthio)-5-(trifluoromethyl)picolinamide is a compound that features a trifluoromethyl group, a phenylthio group, and a picolinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-5-(trifluoromethyl)picolinamide typically involves the introduction of the trifluoromethyl group and the phenylthio group onto a picolinamide core. One common method involves the use of trifluoromethylation reagents and thiophenol derivatives under specific reaction conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Phenylthio)-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Wissenschaftliche Forschungsanwendungen

3-(Phenylthio)-5-(trifluoromethyl)picolinamide has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-(Phenylthio)-5-(trifluoromethyl)picolinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the phenylthio group can modulate its reactivity. The compound may act through pathways involving oxidative stress or inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Phenylthio)-5-(methyl)picolinamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Phenylthio)-5-(chloromethyl)picolinamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

3-(Phenylthio)-5-(trifluoromethyl)picolinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired .

Eigenschaften

Molekularformel

C13H9F3N2OS

Molekulargewicht

298.29 g/mol

IUPAC-Name

3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)8-6-10(11(12(17)19)18-7-8)20-9-4-2-1-3-5-9/h1-7H,(H2,17,19)

InChI-Schlüssel

GGZHXJIJXOVYJW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.